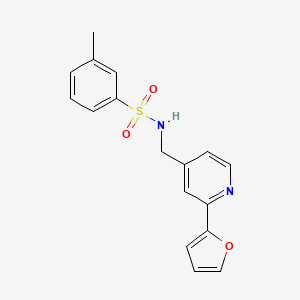

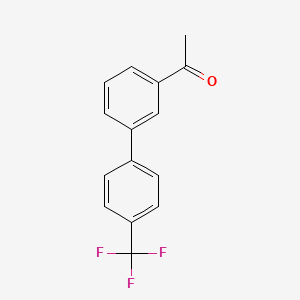

![molecular formula C18H20N8O2 B2897487 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1795456-63-1](/img/structure/B2897487.png)

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule. It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a tetrahydrobenzo[d]isoxazole ring .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of related compounds involves multi-step chemical processes to introduce specific functional groups that enhance the compound's biological activity. For example, Patel et al. (2011) described the synthesis of pyridine derivatives using amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with antimicrobial activity (Patel, Agravat, & Shaikh, 2011). Similarly, the structural analysis of these compounds provides insights into their potential interaction mechanisms with biological targets, as detailed by Sallam et al. (2021), who performed DFT calculations and Hirshfeld surface analysis on a related triazolo-pyridazine derivative (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Biological Activities

The biological activities of compounds within this chemical framework mainly focus on antimicrobial, analgesic, anti-inflammatory, and anticonvulsant effects. Malik and Khan (2014) synthesized triazin-6-yl derivatives with significant anticonvulsant activity, highlighting the therapeutic potential of these chemical structures (Malik & Khan, 2014). Gökçe et al. (2004) explored methyl pyridazinone derivatives for their analgesic and anti-inflammatory properties, finding some compounds more active than traditional NSAIDs (Gökçe, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

Mechanism of Action Studies

Further studies into the mechanism of action for these compounds, as conducted by Ma et al. (2014), who evaluated triazolo-phthalazine derivatives for positive inotropic effects, suggest involvement in the PDE-cAMP-PKA signaling pathway, indicating a complex interaction with cellular processes (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazole structure have been found to interact with various targets, including enzymes like aromatase . The role of these targets can vary widely, from regulating metabolic processes to modulating signal transduction pathways.

Mode of Action

In the case of similar 1,2,4-triazole derivatives, it has been observed that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammatory activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring and the carbonyl group in similar compounds has been associated with improved pharmacokinetics and pharmacological properties .

Result of Action

In vitro cytotoxic evaluation of similar 1,2,4-triazole derivatives indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that the compound could potentially have anticancer activity.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Compounds with similar structures have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds may interact with various enzymes and proteins, potentially influencing their function and the overall biochemical reactions within the cell .

Cellular Effects

In vitro studies have indicated that some compounds similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone can inhibit the proliferation of certain cancer cells by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O2/c27-18(17-13-3-1-2-4-14(13)28-23-17)25-9-7-24(8-10-25)15-5-6-16(22-21-15)26-12-19-11-20-26/h5-6,11-12H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHXPINCYAPABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)

![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![tert-butyl (1R,2R,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)